molecular formula C11H15NO B1590617 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 90047-53-3

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Número de catálogo: B1590617
Número CAS: 90047-53-3
Peso molecular: 177.24 g/mol
Clave InChI: XLOJPRJMBDTXTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound featuring a seven-membered azepine ring fused to a benzene core, with a methoxy (-OCH₃) substituent at the 6-position (Figure 1). Its synthesis typically involves multi-step reactions, such as alkylation or cyclization protocols, as seen in related benzazepine derivatives .

Propiedades

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11/h2-4,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOJPRJMBDTXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551236
Record name 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90047-53-3
Record name 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthesis via Trifluoroacetyl Derivative Deprotection

One established method involves the synthesis of the trifluoroacetyl intermediate, followed by deprotection to yield the target 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine.

  • Starting Material: 2,2,2-trifluoro-1-(6-methoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethan-1-one
  • Reaction Conditions: Treatment with trifluoroacetic acid followed by sodium hydroxide in water at 20 °C for 4 hours.
  • Workup: The reaction mixture is stirred at room temperature, then extracted with ethyl acetate. The organic layer is concentrated under reduced pressure and used directly without further purification.
  • Yield: Approximately 96%, producing a colorless oil.
  • Characterization: ^1H NMR (600 MHz, DMSO-d6) shows characteristic multiplets and singlets consistent with the tetrahydrobenzoazepine structure, including methoxy protons at δ 3.70 ppm and aromatic protons between δ 6.61 and 6.98 ppm.

This method is practical and efficient, providing high purity and yield with mild reaction conditions.

Synthesis from 1,2-Phenylenebis(ethane-2,1-diyl) diMethanesulfonate

A second approach synthesizes the parent tetrahydrobenzoazepine ring system, which can be functionalized to the methoxy derivative.

  • Starting Material: 1,2-phenylenebis(ethane-2,1-diyl) diMethanesulfonate
  • Reaction Conditions: Reaction with ammonia (17%) in a sealed tube at 90 °C for 3 hours.
  • Workup: Solvent removal under reduced pressure yields the product quantitatively.
  • Yield: 100% reported for the parent tetrahydro-1H-benzo[d]azepine (non-methoxy).
  • Notes: This method primarily prepares the unsubstituted tetrahydrobenzoazepine scaffold but can be adapted for substituted derivatives.

One-Pot Multibond Forming Process via Allylic Trichloroacetimidates

A more sophisticated and versatile synthetic strategy involves a one-pot multistep process starting from 2-iodoanilines, which can be functionalized to yield 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines, closely related to the target compound.

  • Step 1: Mizoroki–Heck Coupling
    • React 2-iodoanilines with methyl acrylate in the presence of palladium(II) acetate (5 mol %) to form methyl (E)-2'-aminocinnamates in high yields (76–100%).
  • Step 2: Protection and Allylation
    • Amines are protected with tosyl groups, followed by monoallylation using allyl bromide and potassium carbonate.
  • Step 3: Reduction
    • Reduction of the α,β-unsaturated methyl esters with DIBAL-H yields (E)-(2-allylamino)cinnamyl alcohols in high overall yields.
  • Step 4: One-Pot Overman Rearrangement and Ring Closing Metathesis (RCM)
    • The allylic trichloroacetimidates undergo thermally mediated Overman rearrangement (optimal at 160 °C for 24 h) followed by RCM catalyzed by Grubbs’ second generation catalyst (5 mol %, 60 °C for 18 h).
    • This sequence efficiently forms the 5-amino-2,5-dihydro-1H-benzo[b]azepine ring system with yields up to 81%.
  • Step 5: Conversion to Tetrahydro Derivative
    • Hydrogenation and detosylation under mild conditions yield the 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative (a late-stage intermediate for mozavaptan synthesis) in 88% yield.
  • Overall Yield: Approximately 46% from commercially available 2-iodoaniline through this four-step sequence.
Entry Overman Rearrangement Conditions RCM Conditions Yield (%)
1 140 °C, 48 h Grubbs II (10 mol %), 50 °C, 48 h 69
2 160 °C, 24 h Grubbs II (10 mol %), 50 °C, 48 h 70
3 160 °C, 24 h Grubbs II (2.5 mol %), 60 °C, 48 h 58
4 160 °C, 24 h Grubbs II (5 mol %), 60 °C, 18 h 81

This method is notable for its efficiency, versatility, and applicability to a range of substituted derivatives, including methoxy-substituted analogues.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Trifluoroacetyl Deprotection Trifluoroacetylated benzoazepine derivative Trifluoroacetic acid, NaOH, H2O, 20 °C, 4 h 96 Mild conditions, direct deprotection
Ammonia Sealed Tube Reaction 1,2-phenylenebis(ethane-2,1-diyl) diMethanesulfonate Ammonia (17%), sealed tube, 90 °C, 3 h 100 Parent scaffold synthesis, adaptable
One-Pot Multibond Forming Process 2-Iodoanilines Pd(OAc)2, methyl acrylate, DIBAL-H, Grubbs catalyst, thermal Overman rearrangement 46 (overall) Complex, versatile, suitable for analogues

Research Findings and Notes

  • The trifluoroacetyl deprotection method offers a straightforward approach with high yield and minimal purification steps, suitable for producing the methoxy-substituted target compound directly.
  • The ammonia sealed tube method is highly efficient for the parent azepine scaffold but requires further functionalization to introduce the methoxy group.
  • The one-pot multibond forming process represents a modern synthetic strategy enabling rapid access to a variety of functionalized benzoazepines, including methoxy derivatives, with good overall yields and scalability. This method also allows late-stage functionalization and has been demonstrated in the synthesis of pharmacologically relevant intermediates such as mozavaptan.
  • Reaction optimization studies indicate that temperature, catalyst loading, and reaction time are critical parameters influencing yield and purity in the one-pot process.
  • The use of palladium-catalyzed Mizoroki–Heck coupling and Grubbs’ catalyst for ring-closing metathesis are key enabling technologies in the efficient construction of the benzoazepine ring system.

Análisis De Reacciones Químicas

Ring-Closing Metathesis (RCM) in Azepine Formation

A one-pot multibond forming process using Grubbs II catalyst enables the synthesis of 5-amino-substituted derivatives. Key steps include Overman rearrangement and RCM:

StepConditionsYield
Overman rearrangement160°C, 24 h-
RCMGrubbs II (5 mol%), 60°C, 18 h81%

This method efficiently constructs the azepine ring and introduces amino functionalities, as demonstrated in the synthesis of intermediates for mozavaptan .

Nickel-Catalyzed Cascade Reactions

A NiCl₂/B₂(OH)₄ cocatalyst system facilitates the synthesis of fluorinated tetrahydrobenzoazepines via radical intermediates. The reaction tolerates diverse substituents:

Substrate (R)Product YieldConditions
-CF₂CO₂Et89%NiCl₂, B₂(OH)₄, DMSO, 60°C, 5 h
-Ph85%Same as above
-4-F-C₆H₄78%Same as above

This method highlights chemoselectivity and avoids ligands, making it cost-effective for synthesizing strained azepine derivatives .

Functionalization at the 6-Position

The methoxy group at the 6-position undergoes substitution to generate pharmacologically active analogues. For example:

Reaction TypeReagentsApplication
AlkylationR-X (X = Cl, Br)5-HT₂C receptor agonists
Suzuki couplingAryl boronic acidsAnticonvulsant agents

These modifications enhance binding affinity to serotonin receptors or improve anticonvulsant activity in MES and scPTZ models .

Reductive Transformations

Hydrogenation of the azepine ring converts 2,5-dihydro-1H-benzo[b]azepines to fully saturated derivatives:

SubstrateConditionsYield
5-Amino-2,5-dihydroH₂ (1 atm), Pd/C, EtOH88%

This step is critical for producing intermediates like 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a precursor to hyponatremia therapeutics .

Radical Bromodifluoroalkylation

Ethyl bromodifluoroacetate participates in radical-mediated side-chain functionalization under nickel catalysis:

EntryHalide (X)Product Yield
1BrCF₂CO₂Et66%
2ClCF₂CO₂Et58%

This reaction proceeds via a free-radical pathway, confirmed by TEMPO trapping experiments .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of tetrahydrobenzo[d]azepines exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that modifications to the benzo[d]azepine structure can enhance the binding affinity to serotonin receptors, leading to increased efficacy in treating mood disorders . The methoxy group at position 6 plays a crucial role in modulating these effects.

Case Study: Synthesis of Novel Antidepressants
A study published in the European Journal of Medicinal Chemistry detailed the synthesis of various 6-methoxy derivatives and their evaluation for antidepressant activity. The results demonstrated that certain derivatives exhibited higher potency compared to traditional antidepressants like fluoxetine .

Neuropharmacology

Neuroprotective Effects
Recent research has explored the neuroprotective properties of this compound in models of neurodegenerative diseases. The compound has shown potential in reducing oxidative stress and apoptosis in neuronal cells, suggesting its applicability in conditions such as Alzheimer's disease .

Case Study: Neuroprotection Against Oxidative Stress
In a controlled study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death and an increase in cell viability compared to untreated controls. This underscores its potential as a therapeutic agent for neurodegenerative disorders .

Synthetic Chemistry

Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a valuable precursor in organic synthesis .

Synthesis Methodologies
Various synthetic routes have been developed to produce this compound efficiently. For example, a method involving the use of trifluoroacetic acid and sodium hydroxide has been reported to yield high purity levels (96%) within a short reaction time .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryAntidepressant and anxiolytic effects; receptor binding affinityEuropean Journal of Medicinal Chemistry
NeuropharmacologyNeuroprotective effects against oxidative stressNeuroprotection study
Synthetic ChemistryIntermediate for complex organic synthesisSynthesis methodologies

Comparación Con Compuestos Similares

Structural Analogs with Substituent Variations

8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h)
  • Structure : Features a 1,4-thiazepine ring (sulfur and nitrogen) fused to a benzene ring, with methoxy at position 8 and phenyl at position 4.
  • Properties :
    • Solid state, IR peaks at 1594 cm⁻¹ (C=C stretching) .
    • Synthesized in 24 hours, indicating moderate reactivity compared to 48-hour reactions for pentyl/butyl analogs (6i, 6j) .
6-Chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-benzo[d]azepine
  • Structure : Chloro (Cl) at position 6, dimethoxy (OCH₃) at 7/8, and 4-methoxyphenyl at position 1 .
  • Properties :
    • Multiple electron-donating (OCH₃) and withdrawing (Cl) groups create a polarized scaffold.
    • Likely exhibits enhanced lipophilicity compared to the 6-methoxy analog, influencing pharmacokinetics.
  • Key Difference : Halogenation at position 6 may improve metabolic stability but reduce solubility.
(R)-2-(2’-Hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine (8)
  • Structure : Chiral hydroxy-phenylethyl substituent at position 2.
  • Properties :
    • High synthetic yield (94%), mp 92°C, optical rotation [α]₂₆ᴅ –29.8° .
    • Stereochemistry and hydroxyl group enable hydrogen bonding, critical for enantioselective bioactivity.
  • Key Difference : Stereochemical complexity enhances selectivity in receptor binding compared to planar 6-methoxy derivative.
Table 1: Substituent Effects on Key Properties
Compound Substituents Physical State Synthesis Time Notable Properties Reference
6-Methoxy-benzo[d]azepine 6-OCH₃ Discontinued N/A Intermediate, modifiable
8-Methoxy-5-phenyl-thiazepine (6h) 8-OCH₃, 5-Ph Solid 24 h IR: 1594 cm⁻¹ (C=C)
6-Chloro-7,8-dimethoxy derivative 6-Cl, 7/8-OCH₃, 1-Ph-OCH₃ N/A N/A High lipophilicity
(R)-2-Hydroxy-phenylethyl-benzo[c]azepine 2-(R)-HO-PhCH₂ Solid N/A [α]₂₆ᴅ –29.8°, mp 92°C

Positional Isomers and Ring Systems

2,3,4,5-Tetrahydro-1H-benzo[b]azepine
  • Structure : Benzene fused to azepine at the [b] position (vs. [d] in the target compound).
  • Properties :
    • Melting point: 32°C, boiling point: 253–255°C, density: 1.032 g/cm³ .
    • Used in pharmaceuticals (e.g., antihypertensive agents like benazepril) .
  • Key Difference : Positional isomerism affects ring strain and intermolecular interactions, altering melting/boiling points.
Tetrahydro-3-benzazepine Derivatives
  • Example : 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride.
  • Properties :
    • Industrial grade (99% purity), used as a building block in APIs .
    • Bromine enhances electrophilic reactivity for cross-coupling reactions.
  • Key Difference : Halogenation at position 6 vs. methoxy alters synthetic utility.

Salts and Derivatives

Hydrochloride Salts
  • Examples :
    • 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride: Molecular weight 183.68, used in drug formulations .
    • 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride: 95% purity, storage at room temperature .
  • Key Difference : Salt forms improve solubility and stability for pharmaceutical dosing.
5-HT₂c Receptor Agonists
  • Example: 7-Chloro-6-(trifluoroethylamino)-benzo[d]azepine.
  • Activity : Selective 5-HT₂c agonist for treating CNS disorders .
  • Comparison: Methoxy groups may reduce potency compared to amino/trifluoroethyl substituents due to weaker receptor interactions.
Acetylcholinesterase Inhibitors
  • Example : Spiro-cyclohexanebenzazepine (galanthamine analog).
  • Activity : Retains rigidity for acetylcholinesterase inhibition, similar to natural alkaloids .
  • Key Difference : Methoxy substitution in 6-position may reduce steric hindrance compared to spiro systems.

Actividad Biológica

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS No. 90047-53-3) is a heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 90047-53-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6aHeLa0.5
6bMDA-MB-2310.7
6cHT-291.2
6dA5490.9

The above data indicates that compounds with methoxy substitutions exhibit varying degrees of activity against different cell lines, with certain derivatives being more potent than others .

HDAC Inhibition

Inhibitory activity against histone deacetylases (HDACs) has also been observed. Compounds such as 6f and 6i demonstrated moderate to strong inhibition of HDAC activity, which is crucial for regulating gene expression and can influence cancer progression.

Table 2: HDAC Inhibition Potency

CompoundHDAC Inhibition (%)IC50 (µM)
6f750.8
6i601.0
Control->10

These findings suggest that the compound may serve as a lead for developing new HDAC inhibitors .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available precursors such as substituted phenyl compounds.
  • Reagents : Common reagents include trifluoroacetic acid and sodium hydroxide.
  • Procedure : The reaction is carried out in water at room temperature for a specified duration (usually around four hours), followed by extraction and purification steps.

The yield of the synthesis process can reach up to 96% under optimized conditions .

Study on Anticancer Effects

A notable study evaluated the anticancer effects of various derivatives of benzo[d]azepine on human tumor cell lines. The results indicated that methoxy substitutions significantly enhance the cytotoxicity of these compounds.

"The presence of methoxy groups at specific positions on the benzene ring was found to correlate with increased antiproliferative activity across multiple cancer cell lines" .

Research on HDAC Inhibition

Another study focused on the ability of these compounds to inhibit HDAC enzymes. Results showed that certain derivatives not only inhibited HDAC activity but also increased levels of acetylated histones in treated cells, indicating their potential role in epigenetic regulation during cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of substituted phenylacetic acid derivatives using strong acid catalysts (e.g., HCl) under reflux conditions. Key steps include:

  • Ring closure : Acid-catalyzed intramolecular cyclization to form the azepine core.
  • Methoxy group introduction : Electrophilic substitution or nucleophilic displacement at the 6th position.
  • Optimization : Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) improve reaction efficiency .
    • Data Table : Comparison of yields under varying conditions:
CatalystTemperature (°C)SolventYield (%)
HCl80Toluene62
H₂SO₄120DMF78

Q. How is the structural conformation of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and ring puckering parameters .
  • NMR spectroscopy : Assign peaks via B3LYP/6-31G(d,p)-optimized molecular geometry and GIAO magnetic shielding tensor calculations. Solvent effects are modeled using PCM approximation .

Q. What are the key differences in reactivity between 6-methoxy and 7-methoxy benzazepine derivatives?

  • Analysis :

  • Electrophilic substitution : The 6-methoxy group directs electrophiles to the para position, while 7-methoxy derivatives favor ortho/para substitution due to steric effects.
  • Oxidation : 6-Methoxy derivatives show slower oxidation rates compared to 7-methoxy analogs due to reduced electron density at reactive sites .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives?

  • Methodology :

  • DFT calculations : Predict transition states for cyclization steps using B3LYP/6-31G(d,p) basis sets.
  • Packing similarity analysis : Use Mercury CSD 2.0 to compare crystal structures and identify stable polymorphs .
    • Case Study : A 2020 study achieved 89% yield by modeling solvent-catalyst interactions in DMF/HCl systems .

Q. What strategies resolve contradictions in pharmacological data between 6-methoxy benzazepines and related analogs?

  • Approach :

  • Comparative binding assays : Measure dopamine receptor affinity (e.g., via radioligand displacement) to clarify discrepancies in neuroprotective effects.
  • Meta-analysis : Reconcile LD₅₀ variations (e.g., 650 mg/kg in female vs. 700 mg/kg in male mice) by normalizing data to metabolic rate and body mass .
    • Data Table : Receptor affinity of benzazepine derivatives:
CompoundDopamine D₂ (nM)Serotonin 5-HT₂A (nM)
6-Methoxy derivative12.345.6
7-Methoxy analog8.732.1

Q. How does substituent position (6- vs. 8-methoxy) influence the biological activity of benzazepines in neurodegenerative models?

  • Experimental Design :

  • In vivo efficacy : Administer compounds in ALCL mouse models and monitor tumor regression via PET imaging.
  • Structure-activity relationship (SAR) : Correlate methoxy position with ALK inhibition potency (IC₅₀) and oral bioavailability .
    • Findings : 6-Methoxy derivatives exhibit 3-fold higher blood-brain barrier penetration than 8-methoxy analogs due to reduced polarity .

Methodological Guidelines

  • Handling Data Contradictions :

    • Use multivariate regression to account for variables like solvent purity, catalyst age, and ambient humidity in synthetic yield discrepancies .
    • Cross-validate NMR assignments with HSQC and HMBC experiments to resolve peak overlaps .
  • Safety and Compliance :

    • Follow GHS protocols for handling acute toxicity (Category 4, H302) and respiratory irritants (H335). Use fume hoods and PPE during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.